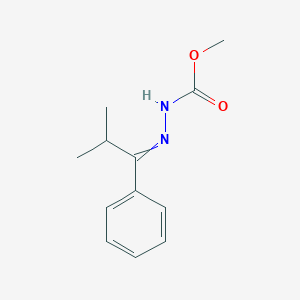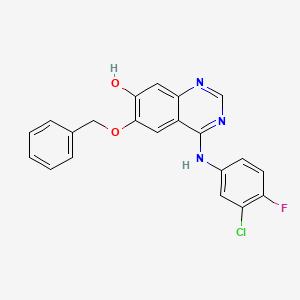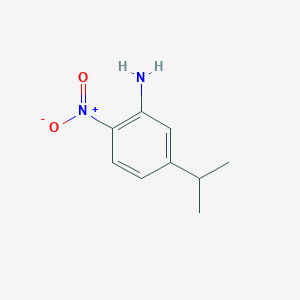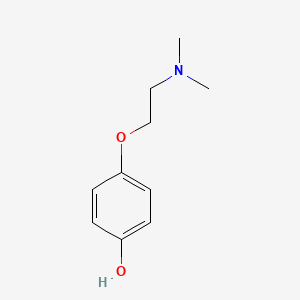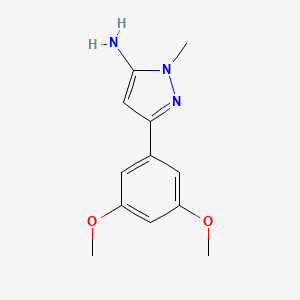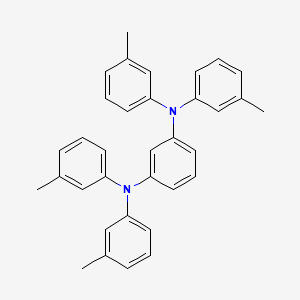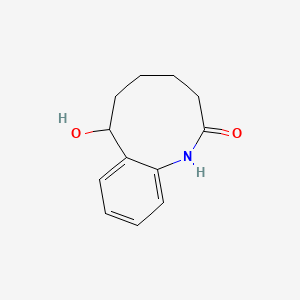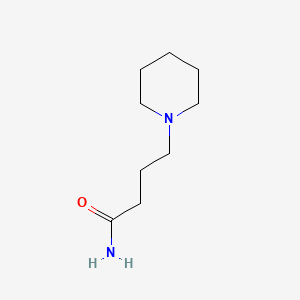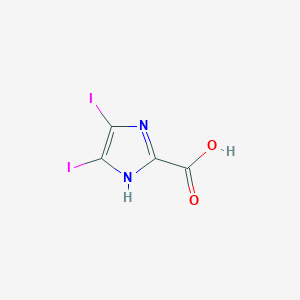
4,5-diiodo-1H-imidazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-diiodo-1H-imidazole-2-carboxylic acid: is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of iodine atoms at positions 4 and 5, and a carboxylic acid group at position 2. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-1H-imidazole-2-carboxylic acid typically involves the iodination of imidazole derivatives. One common method is the reaction of imidazole-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4,5-diiodo-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole-2,4,5-tricarboxylic acid.
Reduction Products: Reduction can yield imidazole derivatives with reduced iodine content.
科学研究应用
4,5-diiodo-1H-imidazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and catalysts.
作用机制
The mechanism of action of 4,5-diiodo-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 4,5-Dichloroimidazole-2-carboxylic acid
- 4,5-Dibromoimidazole-2-carboxylic acid
- 4,5-Difluoroimidazole-2-carboxylic acid
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, chlorine, bromine, fluorine) at positions 4 and 5 can significantly influence the chemical reactivity and biological activity of the compounds. Iodine, being the largest and most polarizable halogen, can enhance certain interactions, such as halogen bonding, compared to chlorine, bromine, and fluorine.
- Chemical Properties: The size and electronegativity of the halogens affect the acidity of the carboxylic acid group and the overall stability of the compound.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituents, with iodine-containing compounds often exhibiting unique pharmacological profiles due to their distinct electronic and steric properties.
属性
分子式 |
C4H2I2N2O2 |
|---|---|
分子量 |
363.88 g/mol |
IUPAC 名称 |
4,5-diiodo-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C4H2I2N2O2/c5-1-2(6)8-3(7-1)4(9)10/h(H,7,8)(H,9,10) |
InChI 键 |
GFFBTOSZUFZRHQ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(N=C(N1)C(=O)O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-](/img/structure/B8641726.png)
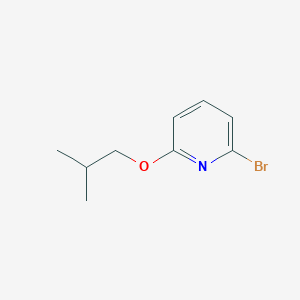
![2-Bromo-2-methyl-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B8641737.png)
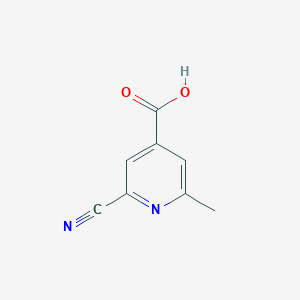
![Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate](/img/structure/B8641753.png)
